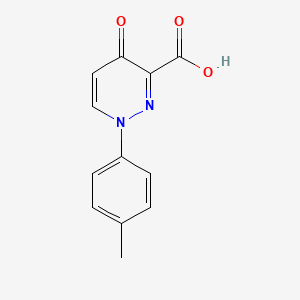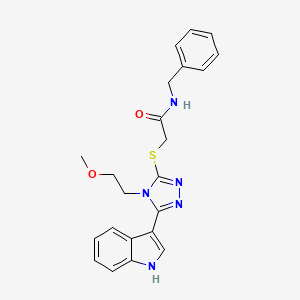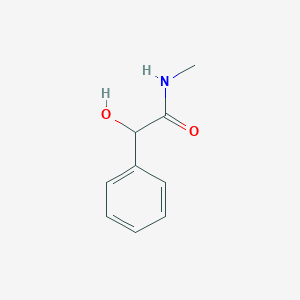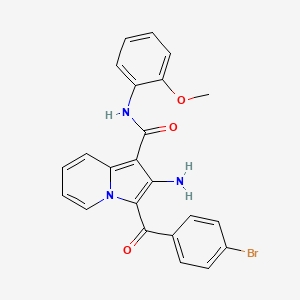
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has been shown to be effective in inhibiting cancer cell growth and has potential as a cancer therapy. In
Mecanismo De Acción
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea targets RNA polymerase I transcription by binding to the DNA template and preventing the formation of the pre-initiation complex. This leads to a reduction in ribosomal RNA synthesis, which in turn inhibits cancer cell growth. 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has also been shown to induce DNA damage and activate the p53 pathway, which plays a critical role in regulating cell growth and preventing cancer.
Biochemical and Physiological Effects
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to inhibit DNA repair, which can lead to the accumulation of DNA damage and cell death. 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is important for tumor growth and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea is that it is a potent inhibitor of RNA polymerase I transcription, which makes it an attractive target for cancer therapy. Additionally, 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to be effective in inhibiting cancer stem cells, which are often resistant to chemotherapy. However, one limitation of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea is that it can be toxic to normal cells, which can limit its use as a cancer therapy.
Direcciones Futuras
There are a number of future directions for research on 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea. One area of interest is the development of combination therapies that target multiple pathways involved in cancer growth and survival. Another area of interest is the development of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea analogs that are more potent and selective for cancer cells. Additionally, there is interest in exploring the use of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea in combination with immunotherapy, which has shown promise in treating a variety of cancers.
Métodos De Síntesis
The synthesis of 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea involves several steps, including the reaction of 5-methylisoxazole-3-carboxylic acid with thionyl chloride to form 5-methylisoxazole-3-carbonyl chloride. The resulting product is then reacted with cyclohexylmethylamine to form the corresponding amide. Finally, the amide is treated with N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole to form 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea.
Aplicaciones Científicas De Investigación
1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been extensively studied for its potential as a cancer therapy. It has been shown to be effective in inhibiting the growth of various cancer cell lines, including breast, ovarian, and pancreatic cancer. Additionally, 1-(2-Cyclohexylethyl)-3-(5-methylisoxazol-3-yl)urea has been shown to be effective in inhibiting the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Propiedades
IUPAC Name |
1-(2-cyclohexylethyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-10-9-12(16-18-10)15-13(17)14-8-7-11-5-3-2-4-6-11/h9,11H,2-8H2,1H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFOCXYYWHNVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NCCC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2481635.png)


![(E)-N,N-dimethyl-N'-[5-(naphthalene-2-carbonyl)-1,3-thiazol-2-yl]methanimidamide](/img/structure/B2481639.png)


![2-[[1-(1-Ethyl-2-methylimidazol-4-yl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B2481644.png)

![N-(2-(pyridin-4-yl)ethyl)-3H-imidazo[4,5-b]pyridine-7-carboxamide](/img/structure/B2481648.png)
![(2R)-1-[4-(2-Chloropyrimidin-4-yl)piperidin-1-yl]-2-methoxy-2-phenylethanone](/img/structure/B2481651.png)
![(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine](/img/structure/B2481652.png)
